molecular formula C26H28ClN5O3 B2638845 2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105212-22-3

2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2638845
CAS No.: 1105212-22-3
M. Wt: 493.99
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Description

2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a potent, selective, and cell-active inhibitor of Phosphodiesterase 9A (PDE9A). This compound demonstrates high selectivity for PDE9 over other PDE families, making it a valuable chemical probe for dissecting the specific physiological roles of this enzyme. PDE9A is a high-affinity cGMP-specific hydrolase, and its inhibition leads to elevated intracellular cGMP levels, which in turn activates downstream effectors like protein kinase G (PKG) and cGMP-gated ion channels. Research utilizing this inhibitor has elucidated the role of PDE9 in various central nervous system (CNS) pathways, showing promise in preclinical models for investigating cognitive function and neurodegenerative diseases. Furthermore, emerging research highlights its signifcance in oncology, where PDE9 inhibition has been linked to the activation of apoptotic pathways in cancer cells; studies have shown it can induce apoptosis in acute myeloid leukemia (AML) cells and potentiate the effects of standard chemotherapeutics, suggesting a potential research application in combination therapies. This makes it a critical tool for researchers exploring cGMP signaling in both neurological contexts and cancer biology.

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN5O3/c1-2-13-30-24(34)21-12-11-18(23(33)28-20-9-4-3-5-10-20)15-22(21)32-25(30)29-31(26(32)35)16-17-7-6-8-19(27)14-17/h6-8,11-12,14-15,20H,2-5,9-10,13,16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXMCGGFGYEWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28ClN5O3C_{26}H_{28}ClN_5O_3 with a molecular weight of approximately 494.0 g/mol. It features a complex structure that includes a triazole ring and a quinazoline moiety which are known for their diverse biological activities.

The proposed mechanism of action for this compound involves DNA intercalation , where the compound inserts itself between DNA base pairs. This interaction can disrupt DNA replication and transcription processes, leading to cell death. Similar compounds have shown that this mechanism can inhibit various cellular functions by targeting specific enzymes and receptors involved in these processes.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown that compounds with chlorobenzyl substitutions demonstrate enhanced activity against various bacterial strains including E. coli, with minimum inhibitory concentration (MIC) values as low as 0.18 ± 0.06 mg/mL .
  • The presence of electron-withdrawing groups such as chlorine has been correlated with increased potency against both fungal and bacterial pathogens .

Anticancer Potential

The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment:

  • Cytotoxicity assays indicate that the compound may inhibit cancer cell proliferation through mechanisms similar to those observed in other quinazoline derivatives.
  • Further studies are needed to elucidate the specific pathways affected by this compound in cancer cells.

Research Findings Summary

A summary of key findings related to the biological activity of this compound is presented below:

Activity TypeObservationsReference
AntimicrobialEffective against E. coli (MIC: 0.18 mg/mL)
AnticancerPotential cytotoxic effects on cancer cells
MechanismLikely involves DNA intercalation

Case Studies

Several studies have explored the biological activity of similar compounds and their derivatives:

  • Study on Antimicrobial Activity : A series of chlorobenzyl-substituted quinazoline derivatives were tested against various bacterial strains, revealing that modifications at the benzyl position significantly influenced antimicrobial potency.
  • Cytotoxicity Assessment : In vitro studies demonstrated that specific structural modifications led to enhanced cytotoxicity in human cancer cell lines.

Scientific Research Applications

DNA Intercalation

Research indicates that compounds similar to this one can intercalate with DNA. This mechanism involves the insertion of the compound between DNA base pairs, leading to several downstream effects:

  • Inhibition of DNA replication
  • Disruption of transcription processes
  • Induction of cell death

Such interactions can significantly impact rapidly dividing cells, making this compound a candidate for further investigation in cancer therapy.

Biochemical Pathways

The intercalation process can trigger various cellular pathways that result in significant cellular stress and apoptosis. The inhibition of replication and transcription can lead to the cessation of cell proliferation.

Anticancer Potential

Recent studies have explored the anticancer properties of triazoloquinazoline derivatives. For instance:

CompoundCell LineIC50 (µM)
Derivative AMCF7 (Breast Cancer)12.5
Derivative BA549 (Lung Cancer)15.3
Derivative CHeLa (Cervical Cancer)9.8

The structure-activity relationship (SAR) suggests that modifications to side chains can enhance potency against specific cancer types.

Antimicrobial Activity

Another area of interest is the antimicrobial efficacy against bacterial strains. The compound's ability to inhibit Mur enzymes has been highlighted as a potential mechanism for antimicrobial action:

Case Study : Inhibitors derived from similar structures showed promising activity against Mycobacterium tuberculosis with IC50 values as low as 7.7 μM.

Pharmacokinetics and ADMET Profile

In silico studies on similar compounds suggest favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These evaluations indicate that the compound may have adequate bioavailability and metabolic stability.

Summary of Findings

The biological activity of 2-(3-chlorobenzyl)-N-cyclohexyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide appears promising based on its mechanism of action involving DNA intercalation and subsequent cellular effects. Its potential applications in oncology and infectious disease treatment warrant further investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Key Analog: 2-(3-Chlorobenzyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

The closest structural analog () shares the triazolquinazoline core and 3-chlorobenzyl group but differs in substituents:

Property Target Compound Analog ()
N-position substituent Cyclohexyl (C₆H₁₁) Isobutyl (C₄H₉)
4-position substituent Propyl (C₃H₇) Isobutyl (C₄H₉)
Molecular Formula Not explicitly provided<sup>†</sup> C₂₅H₂₈ClN₅O₃
Molecular Weight Estimated ~494 g/mol<sup>‡</sup> 481.981 g/mol

<sup>†</sup>Formula inferred from structural analysis.
<sup>‡</sup>Weight estimated based on substituent differences (cyclohexyl adds +26 g/mol vs. isobutyl; propyl subtracts -14 g/mol vs. isobutyl).

Implications of Substituent Variations:
  • Steric Effects : The bulkier cyclohexyl moiety may alter binding pocket interactions, while the shorter propyl chain (vs. isobutyl) could reduce steric hindrance at the 4-position.
  • Metabolic Stability : Cyclohexyl groups are less prone to oxidative metabolism than branched alkyl chains (e.g., isobutyl), suggesting improved metabolic stability for the target compound .

Broader Context of Triazolquinazoline Derivatives

Research on triazolquinazoline analogs () highlights their exploration in bioactive molecule development, though most studies focus on plant-derived or marine natural products. Key findings include:

  • Synthetic Flexibility : Modifications at the N- and 4-positions are common to optimize pharmacokinetic properties .
  • Bioactivity Trends : Compounds with halogenated aromatic groups (e.g., 3-chlorobenzyl) often exhibit enhanced target affinity due to hydrophobic and π-π stacking interactions .

Computational Insights into Structural Similarity

Machine learning-based similarity metrics () provide a framework for comparing the target compound and its analog:

  • Tanimoto Index : High similarity (>0.85) is expected due to shared core and 3-chlorobenzyl group. Differences in substituents would reduce scores slightly in Morgan fingerprint comparisons.
  • Dice Index : Similar outcomes, emphasizing the need for experimental validation to confirm bioactivity overlap.

These metrics suggest that the target compound and its analog may target similar biological pathways, but substituent-driven variations in potency or selectivity are probable .

Q & A

Q. Example Protocol :

StepReagents/ConditionsYield RangeCharacterization Methods
CyclocondensationHydrazine hydrate, ethanol, reflux (12 h)40–60%TLC, LC-MS
CyclizationPOCl₃, 80°C (6 h)65–85%¹H/¹³C NMR, elemental analysis

Advanced: How can contradictions between theoretical and experimental spectroscopic data (e.g., NMR shifts) be resolved?

Answer:
Discrepancies often arise from conformational flexibility or unexpected tautomerism. Strategies include:

  • Multi-technique validation : Cross-check NMR data with LC-MS (to confirm molecular ion peaks) and IR (to identify functional groups) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry or stereochemistry (e.g., confirming the triazole-quinazoline fusion pattern) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and compare with experimental NMR data to identify dominant tautomers .

Case Study :
In triazolo[1,5-c]quinazolines, a 0.3 ppm deviation in ¹H NMR signals for the cyclohexyl group was attributed to chair-to-chair interconversion, confirmed by variable-temperature NMR .

Basic: What are the critical characterization techniques for triazoloquinazoline derivatives?

Answer:
Essential methods include:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 160–180 ppm) .
  • LC-MS : Confirm molecular weight (e.g., [M+H]+ peaks) and detect fragmentation patterns .
  • Elemental analysis : Validate C/H/N percentages (acceptable error: ±0.4%) .
  • Melting point : Assess purity (sharp melting ranges indicate homogeneity) .

Advanced: How can structure-activity relationship (SAR) studies guide target-specific modifications?

Answer:
SAR strategies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at the 3-chlorobenzyl position enhances antimicrobial activity by increasing membrane permeability .
  • Molecular docking : Simulate binding to targets (e.g., GABA receptors for anticonvulsant activity) using software like AutoDock Vina .
  • Pharmacophore mapping : Identify critical moieties (e.g., the tetrahydroquinazoline core for kinase inhibition) .

Example :
Replacing the cyclohexyl group with a cyclopentyl moiety in triazolo[1,5-c]quinazolines increased antifungal activity against Candida albicans (MIC reduced from 32 µg/mL to 8 µg/mL) .

Advanced: What safety protocols are critical during large-scale synthesis?

Answer:
Key precautions include:

  • Engineering controls : Use fume hoods with ≥100 ft/min airflow to manage volatile reagents (e.g., POCl₃) .
  • PPE : Chemical-resistant gloves (e.g., nitrile), goggles (ANSI Z87.1 standard), and flame-retardant lab coats .
  • Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Emergency protocols : Ensure eyewash stations and safety showers are accessible within 10 seconds .

Advanced: How can Design of Experiments (DoE) optimize reaction parameters for triazoloquinazoline synthesis?

Answer:
DoE methodologies (e.g., factorial design) systematically evaluate variables:

  • Factors : Temperature, solvent polarity, catalyst loading.
  • Response variables : Yield, purity, reaction time.
  • Statistical analysis : ANOVA identifies significant factors (e.g., catalyst concentration has a p-value <0.05) .

Case Study :
In flow-chemistry synthesis, a Central Composite Design reduced reaction time from 12 h to 4 h by optimizing temperature (70°C → 85°C) and reagent flow rate (0.2 mL/min → 0.5 mL/min) .

Basic: What in vitro models are suitable for evaluating biological activity?

Answer:

  • Antimicrobial : Broth microdilution (Mueller-Hinton agar) with Staphylococcus aureus and Escherichia coli (CLSI guidelines) .
  • Anticonvulsant : Maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models in rodents .
  • Cytotoxicity : MTT assay using HEK-293 or HepG2 cell lines (IC₅₀ values reported at 24–48 h) .

Advanced: How can computational tools predict metabolic stability?

Answer:

  • Software : Use SwissADME or pkCSM to calculate CYP450 metabolism, plasma protein binding, and half-life.
  • Metabolite identification : LC-MS/MS detects phase I (oxidation) and phase II (glucuronidation) metabolites .
  • In silico toxicity : ProTox-II predicts hepatotoxicity (e.g., triazoloquinazolines with logP >5 show higher risk) .

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